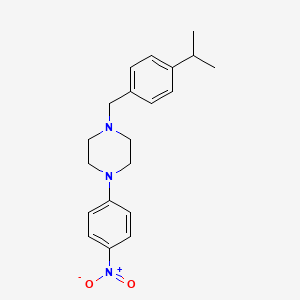
N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, also known as BIBX1382, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide acts as a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase, which is responsible for the activation of downstream signaling pathways involved in cell growth and proliferation. By inhibiting EGFR tyrosine kinase activity, this compound blocks the activation of these pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a broad spectrum of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been found to inhibit the proliferation of smooth muscle cells, which may have potential applications in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is its high potency and selectivity for EGFR tyrosine kinase. This makes it a valuable tool for studying the role of EGFR signaling in cancer and other diseases. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in in vivo studies.
Orientations Futures
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide. One area of interest is the development of more potent and selective tyrosine kinase inhibitors based on the structure of this compound. Another potential direction is the investigation of the use of this compound in combination with other targeted therapies or immunotherapies for the treatment of cancer. Additionally, further studies are needed to explore the potential use of this compound in the treatment of other diseases, such as cardiovascular diseases and inflammatory disorders.
Conclusion:
In conclusion, this compound is a synthetic compound with promising potential for the treatment of cancer and other diseases. Its high potency and selectivity for EGFR tyrosine kinase make it a valuable tool for scientific research, and its broad spectrum of biochemical and physiological effects suggest that it may have potential applications beyond cancer treatment. Further research is needed to fully explore the potential of this compound and to develop more potent and selective tyrosine kinase inhibitors based on its structure.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves a multi-step process that includes the reaction of 2-phenyl-1H-indole-3-carboxylic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of a base to form the intermediate 2-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-1H-indole-3-carboxylic acid. This intermediate is then coupled with N,N-dimethylacetamide to form the final product, this compound. The synthesis method has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been found to enhance the efficacy of chemotherapy and radiation therapy in combination treatment.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c27-23(24(28)25-13-15-10-11-19-20(12-15)30-14-29-19)21-17-8-4-5-9-18(17)26-22(21)16-6-2-1-3-7-16/h1-12,26H,13-14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLRWPLPTUESJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027117.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(2-hydroxyethyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide](/img/structure/B5027120.png)

![N-ethyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B5027135.png)
![1-ethyl-4-[2-(2-isopropylphenoxy)-2-methylpropanoyl]piperazine](/img/structure/B5027146.png)
![1,4-dichloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5027150.png)
![1-{1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5027152.png)

![N-[(3,5-dimethyl-1-adamantyl)methyl]benzamide](/img/structure/B5027168.png)
![1-[5-(4-fluorophenoxy)pentyl]piperidine](/img/structure/B5027171.png)
![1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5027178.png)
![2-(3-bromobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5027181.png)
![1-(2,6-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5027182.png)